6-N-[2-(dimethylamino)ethyl]-4-methylpyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-N-[2-(dimethylamino)ethyl]-4-methylpyridine-2,6-diamine is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-N-[2-(dimethylamino)ethyl]-4-methylpyridine-2,6-diamine typically involves multi-step reactions starting from simpler precursors. One common method involves the alkylation of 4-methyl-6-aminopyridine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-N-[2-(dimethylamino)ethyl]-4-methylpyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
6-N-[2-(dimethylamino)ethyl]-4-methylpyridine-2,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-N-[2-(dimethylamino)ethyl]-4-methylpyridine-2,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-Dimethylamino)ethoxyethanol: Similar in having a dimethylamino group but differs in its overall structure and properties.
17-N-(2-Dimethylaminoethylamino)-17-demethoxygeldanamycin: Shares the dimethylaminoethylamino moiety but is structurally different and used in different applications.
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
6-N-[2-(dimethylamino)ethyl]-4-methylpyridine-2,6-diamine |
InChI |
InChI=1S/C10H18N4/c1-8-6-9(11)13-10(7-8)12-4-5-14(2)3/h6-7H,4-5H2,1-3H3,(H3,11,12,13) |
InChI Key |
DTLYVVXERVWLKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NCCN(C)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.